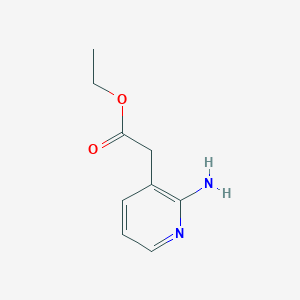

Ethyl 2-(2-aminopyridin-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-aminopyridin-3-yl)acetate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-aminopyridin-3-yl)acetate can be synthesized using 2-aminopyridine and ethyl acrylate as starting materials. The reaction typically involves the following steps:

Raw Materials: 2-aminopyridine and ethyl acrylate.

Solvent: Anhydrous ethanol.

Catalyst: Trifluoromethanesulfonic acid.

Reaction Conditions: The mixture is heated in an oil bath at a temperature range of 120-160°C under nitrogen protection for 16-20 hours.

Post-Reaction Processing: The reaction mixture is washed with an organic solvent, concentrated under reduced pressure, and recrystallized to obtain the final product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Large quantities of 2-aminopyridine and ethyl acrylate.

Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.

Purification: Advanced techniques such as column chromatography and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-aminopyridin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0°C.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and substituted pyridines, which have significant applications in medicinal chemistry and material science .

Scientific Research Applications

Ethyl 2-(2-aminopyridin-3-yl)acetate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-(2-aminopyridin-3-yl)acetate involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved include:

Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

Receptor Modulation: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Ethyl 2-(2-aminopyridin-3-yl)acetate can be compared with other similar compounds such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

Ethyl 2-(6-aminopyridin-3-yl)acetate: Similar structure but with the amino group at a different position on the pyridine ring.

2-Aminopyrimidine Derivatives: Compounds with a similar pyridine ring but with different substituents and biological activities.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis, medicinal chemistry, and material science.

Biological Activity

Ethyl 2-(2-aminopyridin-3-yl)acetate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H12N2O2 and a molecular weight of 180.21 g/mol. The compound features a pyridine ring substituted with an amino group and an ethyl acetate moiety, which enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds with enzymes and receptors, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate enzymatic activities or receptor functions, leading to various therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Binding : The structural features allow it to bind effectively to certain receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown its efficacy against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

In vitro studies have explored the anticancer potential of this compound by evaluating its effects on various cancer cell lines. The compound demonstrated cytotoxic effects against several cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in identifying how modifications to its structure can enhance or diminish biological activity.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-(5-nitropyridin-2-yl)acetate | Nitro group at position 5 | Enhanced reactivity but lower binding affinity |

| Ethyl 2-(5-hydroxypyridin-2-yl)acetate | Hydroxyl group at position 5 | Increased hydrogen bonding potential |

| Ethyl 2-(6-amino-pyridin-3-yl)acetate | Amino group at position 6 | Variability in biological activity |

The unique substitution pattern on the pyridine ring significantly influences the compound's reactivity and biological efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against a panel of bacterial strains. Results indicated significant inhibition of growth, particularly against S. aureus and E. coli, suggesting its potential as a new antibiotic agent.

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on non-small-cell lung carcinoma cell lines. The results showed that treatment with this compound led to reduced cell viability, indicating its potential as an anticancer therapeutic .

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

ethyl 2-(2-aminopyridin-3-yl)acetate |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3,(H2,10,11) |

InChI Key |

MTDPORXYJPWNQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(N=CC=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.